molecular formula C8H11ClN2O2 B1530463 Methyl 6-(aminomethyl)nicotinate hydrochloride CAS No. 1072438-56-2

Methyl 6-(aminomethyl)nicotinate hydrochloride

Cat. No.: B1530463
CAS No.: 1072438-56-2
M. Wt: 202.64 g/mol
InChI Key: ACICMJBJQPLWKY-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of nicotinic acid and is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)nicotinate hydrochloride typically involves the reaction of nicotinic acid with formaldehyde and hydrogen chloride. The process begins with the esterification of nicotinic acid to form methyl nicotinate. This intermediate is then subjected to a Mannich reaction with formaldehyde and an amine, followed by the addition of hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methyl 6-(aminomethyl)nicotinate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Biological Activity

Methyl 6-(aminomethyl)nicotinate hydrochloride is a compound that exhibits significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of both an amine and an ester functional group. Its molecular formula is C8_{8}H10_{10}N2_{2}O2_{2}·HCl. The compound's structure allows it to engage in various biochemical interactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acid receptors and other molecular targets. These interactions can modulate several cellular processes, including:

  • Cell Signaling Pathways : The compound influences signaling pathways that are crucial for cellular function.
  • Gene Expression : It may alter gene expression profiles, impacting various metabolic processes.
  • Energy Metabolism : Given its structural similarity to nicotinic acid (a precursor to Vitamin B3), it may play a role in energy metabolism.

Biological Activity and Pharmacological Applications

This compound has been studied for various pharmacological effects:

  • Antitumor Activity : Research indicates that compounds structurally related to methyl 6-(aminomethyl)nicotinate exhibit antiproliferative effects against different cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by enhancing the cleavage of PARP and caspase-3, which are key markers of programmed cell death .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these effects are critical for assessing its potential as a therapeutic agent .

Case Studies

  • Antiproliferative Effects :
    • A study investigated the effects of methyl 6-(aminomethyl)nicotinate on MCF-7 cells, showing significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. This effect was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how methyl 6-(aminomethyl)nicotinate interacts with specific receptors involved in cancer progression. These studies suggest that the compound binds effectively to nicotinic acid receptors, potentially leading to downstream effects that inhibit tumor growth .

Data Table: Biological Activity Overview

Biological Activity Cell Line/Model IC50 (µM) Mechanism of Action
AntiproliferativeMCF-715Induction of apoptosis via PARP cleavage
CytotoxicityHepG218.7Inhibition of cell viability
Modulation of energy metabolismVariousN/AInteraction with nicotinic acid receptors

Properties

IUPAC Name

methyl 6-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICMJBJQPLWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735547
Record name Methyl 6-(aminomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072438-56-2
Record name Methyl 6-(aminomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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